![molecular formula C10H12F3NO2 B1523170 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 4698-90-2](/img/structure/B1523170.png)
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Descripción general
Descripción
“1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol” is a chemical compound with the molecular formula C10H12F3NO2 . It has an average mass of 235.203 Da and a monoisotopic mass of 235.082016 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure also includes a trifluoromethyl group and a phenoxy group .Physical and Chemical Properties Analysis
This compound has a density of approximately 1.3±0.1 g/cm3, a boiling point of 353.7±42.0 °C at 760 mmHg, and a flash point of 167.7±27.9 °C . It also has a polar surface area of 55 Å2 and a LogP of 2.10410 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol and its derivatives have been studied for their synthesis and antimicrobial properties. For instance, a study explored the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines, leading to new aminomethoxy derivatives. These compounds exhibited significant antimicrobial efficiency against bacteria and fungi, outperforming some existing medical agents (Jafarov et al., 2019).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of 1-phenoxy-3-amino-propan-2-ol have been synthesized and assessed for their potential therapeutic uses. These derivatives, particularly those with specific structural formulas, have shown promise for the treatment and prophylaxis of heart diseases, exhibiting beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).
Cardioselective Properties
The compound and its related derivatives have also been examined for their cardioselective properties. A study synthesized 1-(aralkylamino)-3-(aryloxy)propan-2-ols, assessing their apparent dissociation constants using rat ventricular muscle and rat lung membrane preparations. This research contributed to the understanding of cardioselectivity in beta-adrenoceptor blocking agents (Rzeszotarski et al., 1983).
Chemical Synthesis and Characterization
Chemical synthesis and characterization of related compounds have also been a focus of research. For instance, hexadentate N3O3 amine phenol ligands for Group 13 metal ions were prepared and characterized, showing the versatility of these compounds in inorganic chemistry (Liu et al., 1993).
Toxicity Assessment in Biological Models
The toxicity of fluorescent markers produced by derivatives of 1-phenoxy-3-(3-pentadecylphenoxy)propan-2-ol was assessed in various biological models. This study evaluated the acute toxicity and cytotoxic activity of these compounds, contributing to the understanding of their safety in potential applications (Pelizaro et al., 2019).
Propiedades
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOZYQWTVVSEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CN)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



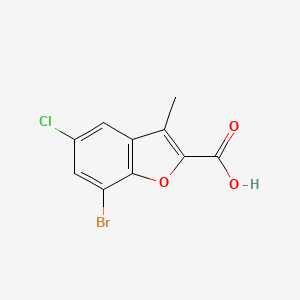
![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)
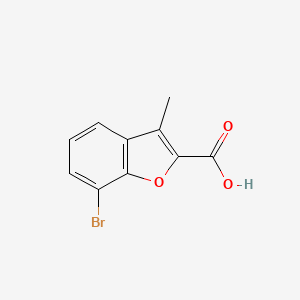
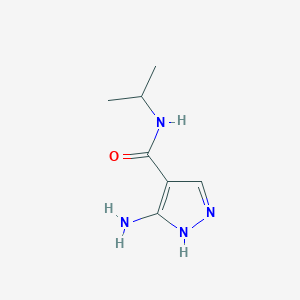
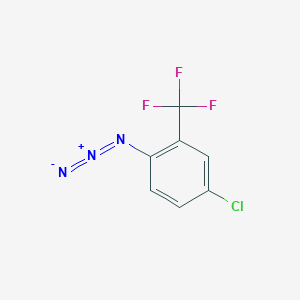
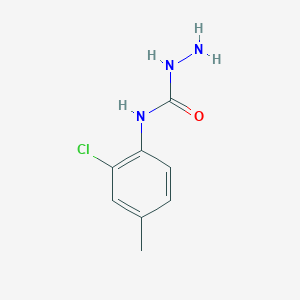

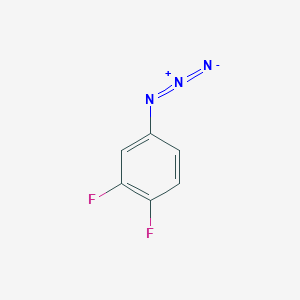
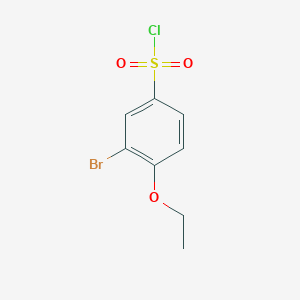

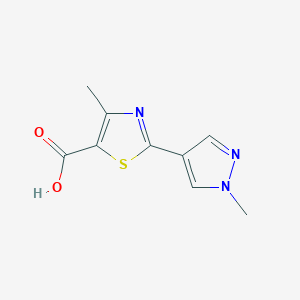
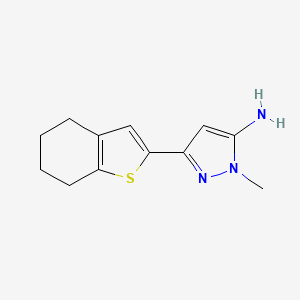
![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)
